5,5,5-Trifluoro-3-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

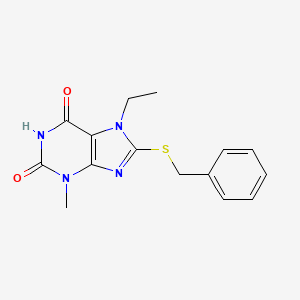

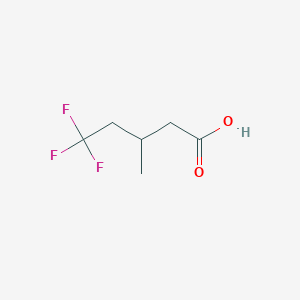

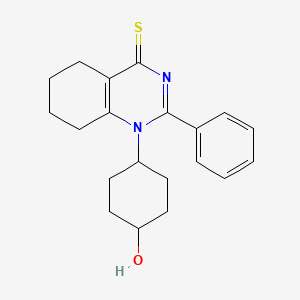

5,5,5-Trifluoro-3-methylpentanoic acid is a chemical compound with the CAS Number: 107103-92-4 . It has a molecular weight of 170.13 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 170.13 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Derivatives : Research has shown the use of 5,5,5-trifluoro-3-methylpentanoic acid in the synthesis of various derivatives. For instance, the attempted synthesis of 3‐carboxy‐4‐hydroxy‐4‐(trifluoromethyl)tetralone involved reactions with derivatives of this compound (Ukerun, 1989). Another study focused on synthesizing 3‐carboxy‐4‐(trifluoromethyl)tetralone using similar compounds (Ukerun, 1988).

Incorporation into Proteins : In a notable application in biochemistry, this compound was incorporated into proteins in vivo. This incorporation was studied in murine dihydrofolate reductase and interleukin-2, demonstrating the potential for creating modified proteins with specific properties (Wang, Tang, & Tirrell, 2003).

Chiral Building Blocks : The compound has been used to prepare chiral building blocks for syntheses. This includes the production of derivatives of hexanediol and hydroxypentanoic acid, highlighting its utility in creating enantiomerically pure compounds (Seebach & Renaud, 1985).

Analytical Chemistry Applications : Its derivatives, such as 3-, 4-methylpentanoic acids, have been used in developing analytical methods, specifically in the study of wine and alcoholic beverages. This shows its application in food and beverage chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).

Surfactant Modification : The compound has been employed in the modification of surfactins in a study involving a Bacillus subtilis strain. This use showcases its role in modifying biological compounds for specific functions (Wei, Zaleta-Pinet, & Clark, 2021).

Amino Acid Synthesis : It has also been used in the stereoselective synthesis of fluorinated amino acids, demonstrating its importance in the production of specialized amino acids for research and potential therapeutic applications (Pigza, Quach, & Molinski, 2009).

Mechanistic Studies : A detailed mechanistic investigation of reactions involving methylpentanoic acid analogues was conducted, providing insights into chemical transformations and synthesis pathways (Dunn, Codina, Foley, Marquez, & Zell, 2016).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H227, H315, H318, and H335 . These indicate that the compound is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5,5,5-trifluoro-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBDETVICWHQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)

![3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2786274.png)

![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)

![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)

![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)

![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)

![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)